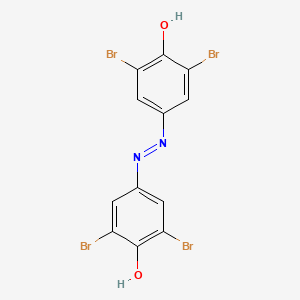
Phenol, 4,4'-azobis[2,6-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-azobis[2,6-dibromo- is a chemical compound characterized by the presence of phenol groups and bromine atoms. This compound is notable for its unique structure, which includes azo linkages and brominated phenol rings. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-azobis[2,6-dibromo- typically involves the reaction of 2,6-dibromophenol with an azo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal salt, to facilitate the formation of the azo linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-azobis[2,6-dibromo- is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-azobis[2,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo linkage can yield amines, which are useful in the synthesis of dyes and pigments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 4,4’-azobis[2,6-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-azobis[2,6-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Phenol, 4,4’-azobis[2,6-dibromo- can be compared with other brominated phenols and azo compounds:
2,6-Dibromophenol: Similar in structure but lacks the azo linkage, making it less versatile in certain applications.
4,4’-Azobisphenol: Contains an azo linkage but lacks bromine atoms, resulting in different reactivity and applications.
2,4-Dibromophenol: Another brominated phenol with different substitution patterns, leading to variations in chemical behavior.
Conclusion
Phenol, 4,4’-azobis[2,6-dibromo- is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
61841-50-7 |
|---|---|
Molecular Formula |
C12H6Br4N2O2 |
Molecular Weight |
529.80 g/mol |
IUPAC Name |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H6Br4N2O2/c13-7-1-5(2-8(14)11(7)19)17-18-6-3-9(15)12(20)10(16)4-6/h1-4,19-20H |
InChI Key |
PUQYPPLFGSPZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)N=NC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















